Diacetyl acetanilide

Description

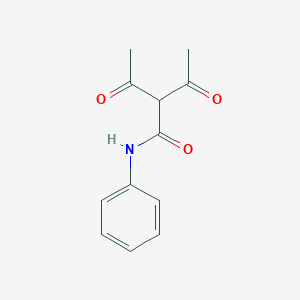

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-acetyl-3-oxo-N-phenylbutanamide |

InChI |

InChI=1S/C12H13NO3/c1-8(14)11(9(2)15)12(16)13-10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,13,16) |

InChI Key |

IZUUCZZWIFAMOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C)C(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diacetyl Acetanilide and Its Analogues

Novel Approaches to Diacetyl Acetanilide (B955) Synthesis

Green Chemistry Principles in Diacetyl Acetanilide Production

Aqueous-Phase Synthetic Strategies for N-Acylation

Aqueous-phase synthetic strategies for N-acylation, particularly in the context of acetanilide and its derivatives, represent a significant advancement towards greener chemical processes. These methods aim to reduce or eliminate the reliance on hazardous organic solvents, aligning with principles of sustainable chemistry.

The preparation of acetanilide, a monoacetyl derivative, often involves the reaction of aniline (B41778) with acetylating agents like acetic anhydride (B1165640) in an aqueous medium nih.govnih.gov. This approach is favored due to its environmental benefits, including the avoidance of corrosive chemicals like acetyl chloride and the minimization of organic solvent use nih.gov. For instance, a simple and convenient procedure for acetanilide synthesis in an aqueous medium, without heating, microwave irradiation, or catalysts, has been reported, which also helps in preventing the formation of diacetyl products that can occur with prolonged heating in the presence of acetic anhydride nih.gov.

Another green approach involves the use of acetic acid as the acetylating agent, often in conjunction with catalysts such as zinc dust or magnesium sulfate (B86663) nih.gov. These methods demonstrate the feasibility of N-acylation in water, offering a safer and more environmentally benign alternative to conventional techniques. The use of plant extracts as catalysts and solvents in aqueous media has also been explored, showcasing a highly eco-friendly and cost-effective protocol for acetanilide synthesis.

While many studies focus on monoacetylation, the potential for diacetylation in aqueous conditions exists, particularly if reaction parameters are not carefully controlled. For example, prolonged heating with excess acetic anhydride during acetanilide preparation can lead to the formation of diacetyl derivatives nih.gov. The compound diacetyl itself has been investigated as an acylation reagent and photosensitizer for the acetylation of alcohols and amines, suggesting its potential utility in developing novel aqueous or visible light-driven acylation strategies.

Atom Economy and Waste Minimization in this compound Synthesis

The principles of green chemistry heavily emphasize maximizing atom economy and minimizing waste generation in synthetic processes nih.gov. Atom economy, calculated as the molecular weight of the desired product divided by the total molecular weight of all reactants (desired product + waste product) multiplied by 100%, serves as a crucial metric for evaluating the efficiency of a chemical transformation.

For instance, methods employing acetic acid directly as the acetylating agent, often with a suitable catalyst, can achieve a theoretical 100% atom economy, as the only byproduct is water. This contrasts with acetic anhydride, where one molecule of acetic acid is essentially "unused" in terms of atom incorporation into the desired product.

Research findings indicate that green synthesis methods for acetanilide derivatives have achieved atom economies ranging from 72% to 82%. Some optimized green procedures have also reported high yields, such as 89%, which directly correlates with a high degree of atom incorporation into the final product. Solvent-free reactions and the use of minimal amounts of reagents further contribute to waste minimization and improved atom economy.

The shift towards more atom-economical syntheses for this compound and related compounds is driven by the imperative to develop more sustainable and environmentally responsible chemical manufacturing processes.

Mechanistic Elucidation of Diacetylation Reactions

The diacetylation of acetanilides, leading to compounds like this compound, involves a complex mechanistic pathway that extends beyond the initial monoacetylation of an amine. This process is essentially a subsequent acetylation of the already formed monoacetyl derivative.

Role of Intermediates in this compound Formation

A plausible mechanism for the diacetylation reaction suggests that the initial site of reaction is the more basic amide oxygen of the monoacetyl derivative. This involves an electrophilic attack by the carbonyl carbonium ion, typically derived from acetic anhydride, on this amide oxygen. This interaction forms an intermediate complex, often designated as A-I.

Kinetic Studies of Diacetylation Reactions

While specific detailed kinetic studies providing rate constants or activation energies for the diacetylation of acetanilide were not extensively detailed in the search results, the influence of various factors on the "extent of diacetylation" strongly implies underlying kinetic control. Research has established linear correlations between the extent of diacetylation and parameters such as Hammett σ-values of substituents and the basicity constants of the corresponding monoacetyl derivatives. These correlations are characteristic outcomes of kinetic investigations, indicating that the electronic properties of substituents significantly affect the reaction rates and, consequently, the final product distribution. The observation that diacetylation is favored under conditions of prolonged heating also points to kinetic considerations, where sufficient energy and time are required for the second acetylation step to occur nih.gov.

Influence of Substituent Effects on Reaction Pathways

Substituents on the aromatic ring of acetanilides exert a profound influence on the reaction pathways and the extent of diacetylation. These effects can be broadly categorized into electronic (inductive and resonance) and steric effects.

Electron-withdrawing groups (EWGs) such as nitro (-NO₂) and chloro (-Cl) substituents can significantly enhance the formation of diacetyl derivatives. Their inductive electron-withdrawing effects localize the π-electrons of the -C=N linkage on the nitrogen, which, in turn, enhances the basicity of the nitrogen atom. This increased nitrogen basicity can lead to nearly quantitative conversions to the diacetyl products.

Conversely, the position of substituents also plays a crucial role. While ortho-substituents can sometimes retard monoacetylation by reducing the basicity of the nitrogen atom (due to steric hindrance or intramolecular hydrogen bonding), certain ortho-substituents, particularly alkyl groups in both ortho positions, have been observed to increase nitrogen basicity to such an extent that quantitative diacetylation occurs. This suggests a complex interplay between steric and electronic factors.

The presence of electron-donating groups (EDGs) can also impact diacetylation. For example, a nitro group positioned para to a methyl group can augment the electron-donating capability of the methyl group, leading to increased diacetanilide formation. However, steric hindrance, as observed with acet-o-toluidide compared to unsubstituted acetanilide, can lead to a reduced yield of the diacetyl derivative. In some instances, the inductive effect of a meta substituent, such as a nitro group, can surprisingly outweigh steric ortho effects.

Computational studies corroborate the influence of substituents on the structural features of acetanilides, including bond lengths within the amide linkage, further highlighting how electronic properties modulate the molecular architecture and reactivity. The established linear correlations with Hammett σ-values provide a quantitative measure of these substituent effects on the diacetylation process.

The following table summarizes some observed substituent effects on diacetylation yield relative to unsubstituted acetanilide:

| Substituent Type | Position | Effect on Diacetylation Yield (Relative to Acetanilide) | Reference |

| Electron-withdrawing (e.g., Nitro, Chloro) | Various | Increase (often nearly quantitative conversion) | |

| Alkyl groups | Both Ortho | Increase (quantitative conversions observed) | |

| Methyl group with Para-Nitro | Para | Increase (enhanced electron-donating ability) | |

| Ortho-Toluidide | Ortho | Decrease (due to steric hindrance) | |

| 2-Methoxy-5-nitro acetanilide | Ortho/Meta | Lowered yield (inductive effect of meta nitro outweighs steric ortho effect) |

Note: Data derived from qualitative descriptions of yield changes and mechanistic interpretations in the cited literature.

Functionalization and Derivatization Strategies for this compound

N,N-Diacetylamines, encompassing this compound, are recognized for their significant role as intermediates in various chemical transformations, particularly in biochemical synthesis involving acetyl transfer reactions. This highlights their utility as versatile building blocks for more complex molecules.

Beyond their role as intermediates, some diacetylamines have been noted for possessing a range of biological activities, including insecticidal, flea-repellant, anti-ulcer, anti-secretory, flame proofing, immunostimulant, and immunoregulatory properties. These reported properties suggest that this compound and its analogues could be targets for further functionalization and derivatization to enhance or modify these specific activities.

While detailed functionalization strategies specifically for this compound are not extensively documented in the provided search results, the broader context of N,N-diacetylamines and the reactivity of related compounds offer insights into potential derivatization pathways. For instance, the rearrangement of N,N-diacetyl aniline to 4-acetylamino-acetophenone in the presence of zinc chloride exemplifies a derivatization reaction that alters the molecular scaffold. Additionally, the formation of N,N'-diacetyl-4,4'-diaminobiphenyl from N-bromoacetanilide indicates that diacetylated compounds can undergo further reactions, such as coupling or substitution, to yield more complex structures.

The presence of the diacetylated nitrogen, which effectively protects the amine functionality, can influence the reactivity of other parts of the molecule, such as the aromatic ring, towards electrophilic or nucleophilic substitutions. This protective group strategy is common in multi-step organic synthesis, allowing for selective functionalization at other sites before deprotection of the N,N-diacetyl group.

Further research into the specific reactivity of the this compound scaffold would likely explore reactions at the aromatic ring (e.g., electrophilic aromatic substitution, if the diacetyl group allows for sufficient activation or deactivation), or transformations involving the acetyl groups themselves (e.g., hydrolysis to regenerate the monoacetyl or primary amine, or transamidation reactions).

Regioselective Functionalization Techniques of the Aryl Ring

Achieving regioselective functionalization of the aryl ring in acetanilide and its diacetylated derivatives is a crucial aspect of advanced synthetic methodologies, allowing for precise control over the introduction of new functionalities. Traditional electrophilic aromatic substitutions (SEAr) of anilines often result in mixtures of ortho- and para-substituted products, and the use of Lewis acids is typically avoided due to interactions with the nitrogen atom that can reduce electron density on the aromatic ring.

Recent advancements have focused on employing strategies that direct the functionalization to specific positions. Proton transfer, for example, has been utilized in iron-catalyzed reactions to tune the electron density on the aryl ring, thereby governing the positional selectivity of electrophilic substitution. This approach has enabled highly selective ortho-halogenation of NH/OH-containing aromatic amines and phenols, with reported selectivities up to 98:2 for ortho/para products.

Palladium catalysis has also emerged as a powerful tool for regioselective C-H functionalization. These methods often involve C-H activation, where directing groups (DG) play a critical role by coordinating to the transition metal catalyst and orienting it towards specific C-H bonds. While ortho and meta C-H bonds have been selectively activated, functionalization at the para position has historically been more challenging. Early studies demonstrated ortho-selectivity in coupling reactions of aniline derivatives with acrylates using palladium complexes. Furthermore, palladium-catalyzed C-H activation reactions have been developed for ortho-selective mono-arylation and halogenation of aryl rings, with some studies showing good regioselectivity for meta-substituted aryl pyridines at the less hindered ortho position.

Photocatalytic approaches offer another avenue for regioselective C-H bond functionalization in arenes. These methods leverage light-activated catalysts to initiate selective radical or electrophilic processes, providing a milder and more precise means of functionalization. Photoredox catalysis can promote para-selectivity by controlling reaction mechanisms and stabilizing key intermediates. The photo-Fries rearrangement of aryl acetamides, for instance, involves the homolytic cleavage of a C-N bond to yield a singlet radical pair, where surfactant micelles can control the rotational and translational mobility of this pair, leading to noticeable photoproduct selectivity.

Synthesis of Complex this compound Derivatives

The synthesis of complex this compound derivatives often involves manipulating the N-acetyl groups or further functionalizing the aryl ring, taking advantage of the reactivity imparted by the diacetyl functionality. The extent of diacetylation can be influenced by the nature and position of substituents on the aniline precursor. For example, the presence of alkyl groups in both ortho positions to the amino group in primary arylamines can lead to quantitative conversion to diacetanilides. Conversely, electron-withdrawing groups like nitro or chloro substituents, when present in the ortho position, can retard the formation of monoacetyl derivatives, but their inductive effects can enhance nitrogen basicity, resulting in high yields of diacetyl derivatives.

The synthesis of N,N-diacetyl compounds from substituted anilines has been reported, such as the preparation of an N,N-diacetyl compound from 5-methyl-2-nitroaniline, which can then undergo partial hydrolysis to yield 5-methyl-2-nitroacetanilide. This highlights the potential for selective deacetylation to access other valuable derivatives.

Beyond simple diacetylation, more complex acetanilide derivatives can be synthesized through multi-step processes. For instance, tertiary amide derivatives of acetanilide have been prepared by first reacting aniline with ketones or aldehydes to form imines, followed by reduction of these imines to secondary amines using reducing agents like NaBH4. These secondary amines are then subjected to acylation using acetic anhydride in a solvent like acetic acid to yield the desired tertiary amide derivatives of acetanilide. These methodologies demonstrate the versatility of acetanilide and its diacetylated forms as platforms for building structurally diverse molecules.

Exploration of this compound as a Precursor for Heterocyclic Systems

This compound and related diacetylated anilines serve as valuable precursors in the synthesis of various heterocyclic systems, leveraging their reactive functional groups for cyclization reactions. Aminoacetanilides, a class of compounds closely related to this compound, are recognized as important intermediates for synthesizing diverse heterocycles and aromatic compounds.

The diacetylation process itself can be a key step in the formation of heterocyclic structures. For example, the acylation of S-alkylthiosemicarbazonium salts with acetic anhydride has been shown to lead to the formation of 1,4-diacetyl-d2-1,2,4-triazolines, demonstrating how the introduction of acetyl groups can facilitate cyclization into nitrogen-containing heterocycles.

While direct examples of "this compound" explicitly being used as a precursor for heterocyclic systems in the search results were limited, the broader context of diacetylated compounds and acetanilide derivatives highlights their utility. The reactivity of the acetyl groups and the presence of the aryl ring provide multiple sites for further chemical transformations, including cyclocondensation reactions that lead to various heterocyclic scaffolds. The synthesis of a benzothiazole (B30560) nucleus from p-aminoacetanilide further illustrates the role of acetanilide derivatives in constructing fused heterocyclic systems.

Spectroscopic and Diffraction Based Structural Elucidation Methodologies for Diacetyl Acetanilide

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy allows for the identification of characteristic functional groups and provides a "fingerprint" of the molecule uni-siegen.de. For Diacetyl Acetanilide (B955), key vibrational modes would be associated with the aromatic ring, the amide linkage, and the acetyl groups.

Carbonyl Stretching Vibrations (C=O) : Diacetyl Acetanilide would contain multiple carbonyl groups (from the acetyl moieties and potentially the amide). These would typically appear as strong absorption bands in the IR spectrum in the 1650-1750 cm⁻¹ region. The exact position of each C=O stretch would depend on its chemical environment (e.g., amide carbonyl vs. ester/ketone carbonyl, conjugation effects) researchgate.net. Raman spectroscopy would also show these stretches, with intensities depending on the change in polarizability during vibration.

N-H Stretching Vibrations (N-H) : If the amide nitrogen retains a hydrogen (e.g., if it's N-acetyl-acetanilide and not N,N-diacetylated), a characteristic N-H stretching band would appear in the IR spectrum around 3200-3500 cm⁻¹. If the nitrogen is fully substituted (N,N-diacetylated), this band would be absent.

Aromatic C-H Stretching and Ring Vibrations : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ in both IR and Raman spectra. Aromatic ring modes, including C=C stretching vibrations within the ring, are observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (below 900 cm⁻¹) can provide information about the substitution pattern of the aromatic ring.

Methyl (CH₃) and Methylene (CH₂) Vibrations : Symmetric and asymmetric stretching and bending modes of the methyl groups of the acetyl moieties would be observed. C-H stretching vibrations typically appear around 2850-2970 cm⁻¹.

Anharmonicity Studies : Molecular vibrations are not perfectly harmonic uni-siegen.de. Anharmonicity refers to the deviation of real molecular vibrations from the idealized harmonic oscillator model. Anharmonic effects lead to shifts in vibrational frequencies, the appearance of overtones and combination bands, and temperature dependence of band positions and intensities. Studying anharmonicity provides more accurate insights into the potential energy surface and molecular dynamics uow.edu.au. For this compound, anharmonicity could be investigated by examining overtone and combination bands in the IR and Raman spectra, or by temperature-dependent studies, to gain a deeper understanding of bond strengths and molecular flexibility.

Computational methods are increasingly used to predict and interpret vibrational spectra, aiding in the assignment of experimental bands and understanding the relationship between molecular structure and spectroscopic response chimia.chresearchgate.netolemiss.edu.

Quantum Chemical Calculations : DFT (Density Functional Theory) is a commonly used quantum chemical method for calculating vibrational frequencies and intensities (both IR and Raman) uow.edu.auresearchgate.net. For this compound, a full geometry optimization followed by a vibrational frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)) would yield a theoretical IR and Raman spectrum.

Vibrational Mode Visualization : Computational software allows for the visualization of each calculated normal mode of vibration. This is invaluable for assigning experimental bands to specific molecular motions (e.g., distinguishing between different C=O stretches, or identifying specific aromatic ring deformations).

Comparison with Experimental Data : The computed vibrational frequencies are often scaled by an empirical factor to match experimental values more closely, as harmonic approximations typically overestimate frequencies uow.edu.au. Comparing the calculated and experimental spectra helps confirm the proposed structure and can reveal conformational preferences in solution or solid state.

Conformational Analysis : For molecules with multiple possible conformations, computational vibrational spectroscopy can predict the spectra for each conformer. By comparing these predicted spectra with the experimental data, the most stable or prevalent conformer(s) in the sample can be identified. This is particularly relevant for flexible molecules like this compound, where rotation around single bonds (e.g., C-N bonds in the amide) could lead to different conformers.

Mass Spectrometric Approaches to Fragment Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, elemental composition, and structural features of compounds by measuring the mass-to-charge ratio (m/z) of ions and their fragments.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the exact mass and elemental composition of a compound and its fragments. This precision is vital for distinguishing between compounds with very similar nominal masses. For this compound (PubChem CID 17499), general mass spectrometry data, such as GC-MS top peaks, have been reported, indicating characteristic fragment ions at m/z 109 and m/z 151 researchgate.net.

While specific detailed fragmentation pathways for this compound are not extensively detailed in the provided literature, the general principles of fragmentation for N-acetylated aromatic compounds involve the cleavage of amide and ester bonds. For a compound like this compound, HRMS would allow for the precise determination of the elemental composition of the molecular ion and its fragments. This information is critical for proposing plausible fragmentation pathways, such as the loss of acetyl groups (CH₃CO) or ketene (B1206846) (CH₂=C=O), and the subsequent rearrangement or further fragmentation of the resulting ions.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS or MS²) involves multiple stages of mass analysis with an intermediate fragmentation step, typically through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) researchgate.net. This technique is invaluable for structural confirmation as it provides information about the connectivity of atoms within a molecule by breaking down selected precursor ions into product ions researchgate.net.

For this compound, MS/MS would involve selecting the protonated or deprotonated molecular ion (or a significant fragment ion) in the first mass analyzer, inducing its fragmentation, and then analyzing the resulting product ions in the second mass analyzer. The pattern of these product ions provides a "fingerprint" that can be used to confirm the proposed structure or elucidate unknown structural features. For instance, the presence of specific product ions corresponding to the loss of individual acetyl groups or the sequential loss of fragments would confirm the positions of these groups on the acetanilide core. This method allows for the elucidation of complex fragmentation cascades, providing robust evidence for the molecular structure.

X-ray Diffraction and Crystallographic Studies of this compound

X-ray diffraction is a primary technique for determining the three-dimensional atomic and molecular structure of crystalline materials, providing precise details about bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SC-XRD) is considered the most definitive method for determining the solid-state structure of a crystalline compound. It provides detailed information on the internal lattice, including unit cell dimensions, crystal system, space group, and the precise atomic coordinates, leading to accurate bond lengths and angles.

This compound (4'-Acetoxyacetanilide) is known to exist in crystalline form, appearing as white to light yellow powder or crystals with a melting point of 153.0 to 157.0 °C spbu.ruuhu-ciqso.esfiveable.memdpi.com. The application of SC-XRD to 4'-Acetoxyacetanilide has been indicated as a method for further investigation of its crystal morphology and interactions within the crystal lattice. While the general utility of SC-XRD for structural determination of acetanilide derivatives and related compounds is well-established, specific crystallographic parameters (e.g., unit cell dimensions, space group) for this compound (4'-Acetoxyacetanilide) are not explicitly detailed in the provided search results. However, if such data were available, they would typically include parameters like the crystal system (e.g., monoclinic, orthorhombic), lattice parameters (a, b, c, α, β, γ), and the space group, which collectively define the unit cell and the arrangement of molecules within it.

Co-crystallization and Supramolecular Assembly Involving this compound

Co-crystallization involves the formation of crystalline molecular complexes composed of two or more neutral molecules, which are held together by non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces. These interactions lead to the formation of supramolecular assemblies, which are ordered arrangements of molecules beyond the individual molecular structure.

This compound, possessing both amide (N-H) and ester (C=O, C-O) functionalities, is inherently capable of participating in various intermolecular hydrogen bonding interactions (e.g., N-H···O, C-H···O) and potentially π-π stacking interactions due to its aromatic ring. These interactions are fundamental to crystal engineering and the formation of supramolecular networks. While specific co-crystallization studies or detailed supramolecular architectures explicitly involving this compound are not detailed in the provided search results, its chemical structure suggests a propensity for forming such assemblies. The study of its crystallization process has indicated that factors like solvent composition can influence crystal morphology and potentially lead to the adsorption of non-target molecules onto the crystal lattice, hinting at the importance of intermolecular interactions in its solid-state behavior. Understanding these supramolecular interactions is crucial for predicting and controlling the physical properties of crystalline materials.

Reactivity and Mechanistic Studies of Diacetyl Acetanilide

Reaction Pathways and Transformations of Diacetyl Acetanilide (B955)

The reactivity of diacetylated aniline (B41778) derivatives, such as N,N-diacetylaniline, is significantly influenced by the presence and electronic effects of the two acetyl groups on the nitrogen atom and the aromatic ring. These groups alter the electron density and steric environment, dictating the compound's behavior in various chemical transformations.

Amide bonds, such as those found in acetanilide and diacetylated derivatives, are susceptible to hydrolysis, a process involving the scission of the C-N bond in the presence of water. This degradation can be catalyzed by either acids or bases. In general, N,N-diacetylated amides may exhibit different hydrolytic stabilities compared to their monoacetylated counterparts due to altered electronic and steric factors around the nitrogen and carbonyl centers.

The mechanism of amide hydrolysis typically involves a nucleophilic attack on the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more vulnerable to attack by water. Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. The subsequent steps involve the collapse of a tetrahedral intermediate and the cleavage of the C-N bond. For polyamides, a general degradation mechanism involves the breaking of the C-N bond of the peptide group, leading to smaller polymer molecules nist.gov. The presence of multiple acetyl groups could influence the rate and specific pathways of hydrolysis by affecting the electron density on the nitrogen and the carbonyl carbons, as well as the steric accessibility of these sites. Research on related compounds, such as quaternary ammonium (B1175870) derivatives of tertiary amines like N,N-dimethylaniline, indicates that the introduction of acetyl groups can influence molecular stability, though the specific mechanisms vary with the compound's structure nih.gov.

The aromatic ring of aniline derivatives, including diacetylated forms, can undergo electrophilic aromatic substitution (EAS) reactions. However, the nature of the substituents on the nitrogen atom significantly modulates the reactivity and regioselectivity of these reactions.

Electrophilic Substitution Reactions: Aniline, with its strongly activating amino group, is highly reactive towards electrophiles and directs substitution to the ortho and para positions libretexts.org. When the nitrogen is acetylated, as in acetanilide, its activating effect is attenuated because the nitrogen's lone pair electrons are delocalized by the carbonyl group, making the aromatic ring less electron-rich than aniline but still activating and ortho/para-directing libretexts.org. For N,N-diacetylaniline, the two acetyl groups would further delocalize the nitrogen's lone pair, potentially reducing the activating effect on the aromatic ring compared to acetanilide.

Despite this, tertiary anilines like N,N-dimethylaniline are known to be highly reactive towards electrophilic aromatic substitution vaia.com. For instance, N,N-dimethylaniline readily undergoes diazonium coupling reactions, where the diazonium ion acts as an electrophile, typically attacking the para position of the aromatic ring libretexts.orgbrainly.com. The presence of alkyl substituents at ortho positions in N,N-dimethylaniline can, however, diminish its reactivity due to steric hindrance vaia.com.

Friedel-Crafts reactions, a type of EAS, are generally incompatible with simple amines due to the formation of acid-base complexes with Lewis acid catalysts, which deactivates the amine quora.com. However, recent academic research has explored specific catalytic systems, such as cyclic diaminocarbene-Gold(I) complexes, that enable Friedel-Crafts alkylation of N,N-dimethylaniline via an EAS mechanism, typically favoring the para-substituted product nih.gov. This suggests that with appropriate catalytic strategies, diacetylated aniline derivatives could also participate in such reactions.

Nucleophilic Substitution Reactions: While the primary focus for aromatic systems is often electrophilic substitution, nucleophilic substitution reactions can occur, particularly in activated systems or when suitable leaving groups are present. Studies on the nucleophilic substitution of phenylbenzyldimethylammonium ions have shown the formation of N,N-dimethylaniline derivatives as products through nucleophilic attack cdnsciencepub.com. This indicates that the N,N-dialkylated aniline moiety can be involved in or be a product of nucleophilic substitution processes. Furthermore, N,N-dialkylaniline N-oxides can undergo transformations involving nucleophilic capture of iminium ion electrophiles, highlighting the potential for nucleophilic involvement in their reaction pathways orgsyn.org.

Role of Diacetyl Acetanilide in Organic Reactions

Diacetylated aniline derivatives, including N,N-diacetylaniline, can play various roles in organic synthesis, ranging from catalytic applications to serving as fundamental building blocks.

Direct evidence for "this compound" (interpreted as N,N-diacetylaniline) functioning as a catalyst in organic transformations is limited in the current literature. However, related tertiary amines, such as N,N-dimethylaniline, are known to act as promoters or co-catalysts in certain reactions. For example, N,N-dimethylaniline serves as a promoter in the curing of polyester (B1180765) and vinyl ester resins wikipedia.org. It has also been employed as a thermal co-catalyst in the N,N-dimethylation of nitrobenzenes, demonstrating its ability to accelerate reactions in conjunction with electrocatalysts rsc.org. While N,N-diacetylaniline differs structurally from N,N-dimethylaniline (having acetyl groups instead of methyl groups on the nitrogen), the principle of a tertiary amine-like nitrogen influencing reaction kinetics could, in theory, extend to diacetylated derivatives, although the electron-withdrawing nature of the acetyl groups would likely reduce its basicity and nucleophilicity compared to N,N-dimethylaniline, thus affecting its catalytic profile.

The ability of organic compounds to act as ligands for metal complexes is crucial in coordination chemistry and catalysis. While direct examples of "this compound" (N,N-diacetylaniline) as a ligand precursor are not prominently documented, related aniline derivatives, particularly those containing tertiary amine functionalities, are well-known in this role. For instance, ligands incorporating N,N-dimethylaniline units have been synthesized and characterized for their ability to form transition metal complexes researchgate.netacs.org. These ligands can support various metal ions, leading to complexes with diverse coordination geometries and properties researchgate.netnih.gov.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, often with high atom economy and structural diversity libretexts.orgwikipedia.orgnih.gov. Aniline derivatives are frequently employed as building blocks in MCRs due to their versatile reactivity.

N,N-dimethylaniline, for example, has been successfully utilized as a building block in various MCRs, such as the one-pot domino Henry-Friedel-Crafts alkylation reaction, where it reacts with aldehydes and nitromethane (B149229) to form complex products sioc-journal.cn. Its electron-rich aromatic ring and the presence of a reactive nitrogen atom make it a valuable component for assembling diverse molecular scaffolds. Similarly, other substituted anilines are used as nucleophiles in Friedel-Crafts reactions within MCR contexts sioc-journal.cn.

Given that N,N-diacetylaniline is a derivative of aniline, it possesses the fundamental structural elements that could allow it to function as a building block in MCRs. The acetyl groups could offer sites for further functionalization or influence the regioselectivity of reactions on the aromatic ring. The ability to introduce multiple components in a single reaction vessel makes MCRs an attractive approach for the rapid synthesis of complex molecules, and diacetylated aniline derivatives could contribute to the expanding chemical space accessible through these powerful synthetic tools libretexts.orgnih.govwikipedia.org.

Theoretical and Computational Chemistry of Diacetyl Acetanilide

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, are fundamental tools for investigating the electronic structure and properties of molecules. They aim to solve the Schrödinger equation for a given molecular system, providing information about its energy, electron distribution, and forces acting on atoms.

Density Functional Theory (DFT) Studies on Electronic Structure and BondingDensity Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency, particularly for larger molecular systems. DFT focuses on the electron density rather than the complex many-electron wavefunction, simplifying calculations.aps.orgnih.gov

For organic compounds like acetanilide (B955) derivatives, DFT studies are commonly employed to optimize molecular geometries and understand their electronic properties. researchgate.netfluorine1.ru These studies can determine the most stable three-dimensional arrangement of atoms in a molecule, providing insights into bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com Furthermore, DFT can be used to analyze electronic structure, including the distribution of electron density, charge transfer, and the nature of chemical bonds. aps.orgresearchgate.netnih.gov Key quantum chemical parameters such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. researchgate.netnih.gov The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability, with a smaller gap often correlating with higher reactivity. nih.gov Other reactivity descriptors, such as ionization potential, electron affinity, hardness, softness, chemical potential, and electrophilicity index, can also be derived from DFT calculations. researchgate.netnih.gov

While specific DFT studies on the electronic structure and bonding of Diacetyl Acetanilide were not found in the conducted searches, applying DFT methods would allow for a detailed characterization of its electronic properties, the nature of the amide and acetyl bonds, and the potential for delocalization or conjugation within the molecule. This would involve selecting appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-31G, 6-311++G ) to achieve reliable results. researchgate.netmdpi.com

Ab Initio Methods for Molecular Geometry Optimization and Energy LandscapesAb initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles, meaning they do not use experimental data in their calculations.mdpi.comThese methods provide a systematic way to approximate the solution to the electronic Schrödinger equation.nih.govmdpi.comThey are often considered more rigorous than semi-empirical methods and can serve as reference methods for more complex systems.mdpi.com

Molecular geometry optimization is a primary application of ab initio methods, aiming to find the lowest energy (most stable) conformation of a molecule. mdpi.comnih.govfrontiersin.orgcnr.it This involves iteratively adjusting atomic positions until the forces on all atoms are close to zero, corresponding to an energy minimum on the potential energy surface (PES). mdpi.comcnr.it Beyond single minimum structures, ab initio methods can be used to explore entire energy landscapes, identifying various stable conformers and the energy barriers between them. nih.govfrontiersin.orgq-chem.com For instance, MP2 calculations have been used to optimize geometries and study energy differences between conformers, highlighting the importance of electron correlation effects. researchgate.net

For this compound, ab initio calculations could precisely determine its optimized molecular geometry, including the relative orientations of the acetyl groups and the phenyl ring. By exploring the energy landscape, different stable conformers could be identified, providing a comprehensive understanding of the molecule's structural flexibility. While specific ab initio studies on this compound were not identified, these methods are routinely applied to similar organic molecules to obtain highly accurate structural and energetic information.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds, and the energy associated with each arrangement. libretexts.org The potential energy surface (PES) maps the energy of a molecule as a function of its atomic coordinates, revealing stable conformers (minima) and transition states (saddle points) between them. q-chem.comlibretexts.orgresearchgate.net

Molecular Dynamics Simulations for this compound ConformersMolecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems by solving Newton's equations of motion for interacting atoms.nih.govMD simulations allow for the exploration of conformational space, providing insights into the dynamic properties of molecules and their transitions between different conformers at various temperatures.nih.govacs.orgThey can generate numerous conformations over time, offering a more complete picture than static optimization methods.nih.govMD simulations are particularly useful for understanding the flexibility and conformational changes in complex organic molecules.nih.gov

While specific MD simulations for this compound conformers were not found in the search results, such simulations could be employed to study the dynamic interconversion between its various possible conformers. This would involve setting up a simulation box with the molecule, defining a force field to describe atomic interactions, and running the simulation over a period to observe conformational changes and their relative stabilities at different temperatures. This approach would complement static quantum chemical calculations by providing a time-averaged view of the molecule's structural preferences.

Solvent Effects on Conformational Preferences and ReactivityThe surrounding environment, particularly the solvent, can significantly influence a molecule's conformational preferences and reactivity.mdpi.comiranchembook.irweebly.comSolvents can stabilize certain conformers over others through various intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.mdpi.comweebly.comThese interactions can alter the relative energies of different conformers, shifting the conformational equilibrium.mdpi.comComputational methods, including implicit solvent models (e.g., PCM, COSMO) and explicit solvent molecules in MD simulations, are used to account for these effects.

For this compound, understanding solvent effects would be crucial, especially if its applications involve solution-phase chemistry. While no direct studies were identified, computational investigations could explore how polar and non-polar solvents influence the preferred orientation of the acetyl groups relative to the phenyl ring, and how these changes might impact its reactivity. For instance, strong dipole-dipole interactions with a polar solvent could stabilize a more extended or specific folded conformation. mdpi.com

Reaction Mechanism Predictions and Transition State Analysis for this compound Reactions

Predicting reaction mechanisms and analyzing transition states are central to understanding chemical reactivity. A reaction mechanism describes the step-by-step pathway of a chemical reaction, while a transition state is a high-energy, fleeting molecular configuration that exists at the peak of the energy barrier between reactants and products. walisongo.ac.idmit.edu

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates and transition states. walisongo.ac.idmit.eduscm.com Methods like DFT and ab initio calculations can be used to locate transition states on the potential energy surface. mit.eduscm.com Once a transition state is identified, its structure can provide insights into bond breaking and bond forming processes, and its energy relative to reactants determines the activation energy of the reaction. walisongo.ac.idmit.edu Intrinsic Reaction Coordinate (IRC) calculations can then trace the minimum energy path from the transition state down to reactants and products, confirming the reaction pathway. q-chem.com Furthermore, kinetic analysis derived from computational studies can help determine reaction orders and rate constants. walisongo.ac.id

While specific reaction mechanism predictions or transition state analyses for reactions involving this compound were not found in the conducted searches, these computational approaches could be applied to study its hydrolysis (given it's an amide/ester derivative), acetylation, or other relevant transformations. For example, one could investigate the mechanism of deacetylation, identifying the transition state for the removal of one or both acetyl groups under various conditions. This would involve searching for saddle points on the potential energy surface and characterizing their vibrational frequencies to confirm they are true transition states. walisongo.ac.idmit.edu

Compound Information

Spectroscopic Parameter Prediction via Computational Methods (e.g., NMR, IR, UV-Vis)

Computational chemistry plays a crucial role in predicting the spectroscopic parameters of chemical compounds, offering theoretical insights that complement experimental observations. These methods allow for the calculation of properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption characteristics. Such predictions are invaluable for structural elucidation, understanding molecular dynamics, and investigating electronic transitions.

While computational methods are widely applied to various organic molecules, specific detailed research findings and data tables focusing solely on the predicted spectroscopic parameters for this compound (N-[4-(acetyloxy)phenyl]acetamide) were not directly retrieved from the current literature search. However, the general principles and methodologies for predicting these parameters are well-established and applicable to compounds of similar complexity.

Nuclear Magnetic Resonance (NMR) Prediction

Computational NMR prediction involves calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard reference compound. Density Functional Theory (DFT) calculations, particularly when combined with the Gauge-Including Atomic Orbital (GIAO) method, are a popular and effective approach for predicting 1H and 13C NMR chemical shifts frontiersin.orgnih.gov. These calculations provide isotropic shielding values that, after appropriate scaling, can be compared with experimental data. While highly accurate for many organic molecules, the precision of these predictions can be influenced by factors such as the choice of basis sets, functionals, and the consideration of solvent effects and conformational flexibility arxiv.orgescholarship.org. This compound, possessing both aromatic and acetyl groups, would exhibit characteristic chemical shifts for its proton, carbon, and potentially nitrogen (15N) nuclei, which could be theoretically predicted using these methods nih.gov.

Infrared (IR) Prediction

Computational IR spectroscopy aims to predict the vibrational frequencies and intensities of molecular bonds, providing a theoretical IR spectrum. DFT methods are commonly employed for this purpose, as they can accurately model molecular geometries and vibrational modes banglajol.inforesearchgate.netsci-hub.se. The calculated harmonic frequencies often require scaling factors to align with experimental anharmonic frequencies banglajol.inforesearchgate.netarxiv.org. For compounds like this compound, such calculations would predict characteristic vibrational bands corresponding to functional groups such as C=O stretches (amide I and ester carbonyl), C-N stretches, and aromatic ring vibrations. These predictions are instrumental in assigning experimental IR bands and understanding the molecular structure and bonding diva-portal.org. Studies on the parent compound, acetanilide, have shown good agreement between computationally predicted and experimental IR frequencies, highlighting the utility of these methods for acetanilide derivatives banglajol.inforesearchgate.net.

Ultraviolet-Visible (UV-Vis) Prediction

The prediction of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT) scirp.orgfaccts.degaussian.com. This method calculates the excited electronic states of a molecule, providing information on excitation energies, absorption wavelengths (λmax), and oscillator strengths (f), which correspond to the probability of a transition scirp.orggaussian.comornl.gov. For this compound, TD-DFT calculations would predict the electronic transitions occurring upon absorption of UV or visible light, which are often associated with π→π* or n→π* transitions within the aromatic and carbonyl moieties. These predictions help in understanding the electronic structure and chromophoric properties of the compound scirp.orgbeilstein-journals.org.

Advanced Analytical Methodologies for Diacetyl Acetanilide

Chromatographic Separation Techniques for Research Applications

Chromatographic techniques are fundamental in the analytical laboratory for the separation and analysis of complex mixtures. For Diacetyl Acetanilide (B955), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as powerful tools for its assessment in research contexts.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Assessment

The development and validation of an HPLC method are essential for accurately determining the purity of Diacetyl Acetanilide. A robust HPLC method can separate the main compound from any impurities, degradation products, or starting materials.

Method Development: A reversed-phase HPLC method is typically developed for compounds like this compound. The selection of a suitable stationary phase, such as a C18 column, is a critical first step. The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation. longdom.orgmdpi.comnih.gov The flow rate, column temperature, and injection volume are also fine-tuned to ensure sharp, symmetrical peaks. Detection is commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. longdom.orgmdpi.com

Validation: Once developed, the HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. longdom.org Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value. longdom.orgnih.govresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. longdom.orgnih.govresearchgate.net This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Table 1: Representative HPLC Method Parameters for this compound Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection | Diode Array Detector (DAD) at 254 nm |

Table 2: Typical Validation Data for an HPLC Purity Method

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD) | ≤ 2.0% | < 1.0% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification in Research Samples

GC-MS is a highly sensitive and specific technique for the identification and quantification of volatile and semi-volatile compounds like this compound in research samples. researchgate.netnih.govnih.gov

Identification: In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its unambiguous identification by comparison with spectral libraries or known standards. researchgate.net For this compound, characteristic fragment ions would be observed, corresponding to the loss of acetyl or other functional groups.

Quantification: For quantitative analysis, a specific ion (or ions) unique to this compound is monitored. The area of the chromatographic peak corresponding to this ion is proportional to the amount of the compound present in the sample. The use of an internal standard is recommended to improve the accuracy and precision of the quantification. nih.gov The detection limit for GC-MS analysis can be very low, often in the nanogram per milliliter (ng/mL) range. nih.gov

Table 3: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp 50°C, ramp to 280°C |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 m/z |

Spectrophotometric and Electrochemical Methods for this compound Analysis

Beyond chromatographic techniques, spectrophotometric and electrochemical methods offer alternative and complementary approaches for the analysis of this compound.

UV-Vis Spectrophotometric Quantification Methods for this compound

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound, with its aromatic and carbonyl functionalities, is expected to exhibit significant UV absorbance.

Quantification Principle: The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. In some cases, derivatization reactions can be employed to produce a colored product with a distinct λmax in the visible region, which can enhance sensitivity and specificity. thermofisher.comshimadzu.comresearchgate.net

Table 4: Example of Data for a UV-Vis Spectrophotometric Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

Cyclic Voltammetry and Redox Behavior of this compound

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of a compound. researchgate.net It can provide information about the oxidation and reduction potentials of this compound and the reversibility of its electron transfer reactions. researchgate.netbanglajol.info

Electrochemical Principles: In a CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. researchgate.net If a redox-active species is present, a peak in the current will be observed as the potential reaches the formal potential of the redox couple. The shape and position of the peaks in the cyclic voltammogram provide insights into the electrochemical behavior of the analyte. For this compound, the carbonyl groups and the acetanilide moiety could potentially undergo reduction or oxidation under specific electrochemical conditions. The study of its redox behavior can be valuable in understanding its chemical reactivity and potential involvement in electron transfer processes. The electrochemical process can be diffusion-controlled, and the reversibility of the reaction can be assessed from the peak separation and current ratios. banglajol.info

Table 5: Hypothetical Cyclic Voltammetry Data for this compound

| Parameter | Value |

|---|---|

| Anodic Peak Potential (Epa) | +0.8 V |

| Cathodic Peak Potential (Epc) | +0.2 V |

| Peak Separation (ΔEp) | 0.6 V |

| Anodic Peak Current (Ipa) | 5.2 µA |

| Cathodic Peak Current (Ipc) | 4.8 µA |

| Ipa / Ipc Ratio | 1.08 |

Applications of Diacetyl Acetanilide in Synthetic Organic Chemistry Research

Diacetyl Acetanilide (B955) as a Reagent in Organic Synthesis

Diacetyl acetanilide (N-acetyl-N-phenylacetamide) functions as a precursor in the synthesis of a variety of other organic compounds. Its role as an intermediate is noted in the production of diverse chemical entities. researchgate.net More broadly, N,N-diacetylamines, a class to which this compound belongs, are recognized for their key involvement in acetyl transfer reactions, which are fundamental processes in organic and biochemical synthesis. merckmillipore.com The methods for preparing diacetylamines typically involve the reaction of amines with acetylating agents such as acetyl chloride or acetic anhydride (B1165640), often in the presence of catalysts. merckmillipore.com

Synthesis of Advanced Materials Using this compound Building Blocks

The utility of acetanilide derivatives, including this compound, extends to the development of advanced materials. While specific, detailed research findings solely on this compound as a direct building block for advanced materials are limited in the provided information, the broader context of acetanilide derivatives and N-containing heterocycles offers insights into potential applications.

Polymer and Supramolecular Chemistry Incorporating this compound Scaffolds

Acetanilide derivatives, as a class, show promise as components in various material science applications, including their potential use in liquid crystals and organic semiconductors, which could lead to applications in displays and electronics. Furthermore, acetanilide itself has been utilized as a plasticizer in the polymer industry. acs.org Nitrogen-containing heterocycles, which encompass acetanilide structures, are known for their ability to interact with metals and engage in hydrogen bonding, making them suitable as components in multifunctional polymers. openmedicinalchemistryjournal.com The field of polymer chemistry consistently seeks new monomers and building blocks to create materials with tailored properties. researchgate.netsigmaaldrich.comsynthetikaeu.com While direct examples of this compound scaffolds in supramolecular chemistry are not explicitly detailed, the broader field of supramolecular chemistry focuses on designing functional systems by joining multiple chemical components through non-covalent interactions, where molecular building blocks are organized into higher-order functional structures. gvchem.comdergipark.org.tr

Development of Functional Dyes and Pigments from this compound Derivatives

This compound is identified as a precursor in the synthesis of dyes and pharmaceuticals. The compound is listed as an intermediate relevant to the dyes and pigment industries. researchgate.net Acetanilide itself is used as an intermediate in dye manufacture and the production of azo dyes. dergipark.org.tr The broader category of acetanilide derivatives has been explored in the development of various dyes. For instance, N,N-dimethylaniline, another aniline (B41778) derivative, is a raw material for organic dyes, including basic, disperse, acid, and oil-soluble dyes, and is widely used for functional pigments such as blue pressure-sensitive pigments. researchgate.netnih.govbeilstein-journals.org This suggests a potential for this compound derivatives to be explored in similar applications due to their structural relationship.

Exploration in Medicinal Chemistry Precursors (Focus on Synthetic Strategy, not Efficacy or Biological Activity)

In medicinal chemistry, this compound serves as a precursor in the synthesis of other organic compounds, including those with pharmaceutical relevance. Acetanilide derivatives, in general, play a role as intermediates and precursors in the synthesis of various chemicals and pharmaceutical products. researchgate.net The synthesis of complex pharmaceutical agents often relies on well-defined synthetic strategies for precursors. acs.orgrsc.orgtandfonline.com For example, the preparation of N-phenylacetamide-incorporated 1,2,3-triazoles involves the synthesis of 2-azido-N-phenylacetamides from corresponding anilines via chloroacetylation, followed by nucleophilic substitution. While this specific example uses N-phenylacetamide (acetanilide) as a starting point, the principle of using acetamide (B32628) derivatives, including diacetylated forms, as scaffolds for constructing more complex molecular structures is a common synthetic strategy in drug discovery. openmedicinalchemistryjournal.com The focus here is on the strategic use of such compounds in synthetic pathways to build diverse chemical libraries or target molecules, rather than their ultimate biological effects.

Environmental Chemistry and Degradation Pathways of Diacetyl Acetanilide Mechanistic Focus

Mechanistic Studies of Photodegradation of Diacetyl Acetanilide (B955) in Model Systems

The photodegradation of chemical compounds in the environment is a critical abiotic process that influences their persistence. This process involves the transformation of a molecule through the absorption of light, leading to various reactions such as bond scission, rearrangement, and cyclization. For Diacetyl acetanilide, photodegradation is influenced by factors like the presence of photosensitizers and the nature of the environmental matrix.

While specific mechanistic studies on the direct photolysis of this compound are not extensively detailed in publicly available literature, the photodegradation of structurally related acetanilide herbicides offers valuable insights. These studies suggest that upon exposure to ultraviolet (UV) radiation, acetanilides can undergo several transformation pathways. Key reactions often involve the cleavage of the chloroacetyl group (if present in derivatives), hydroxylation of the aromatic ring, and intramolecular cyclization. The presence of substances like dissolved organic matter in aquatic systems can act as photosensitizers, accelerating the degradation process through the generation of reactive oxygen species.

Table 1: Potential Photodegradation Reactions of Acetanilide Derivatives

| Reaction Type | Description | Potential Products |

| Dechlorination | Cleavage of the C-Cl bond in chloroacetanilide derivatives. | Hydroxylated or other substituted derivatives. |

| Hydroxylation | Introduction of hydroxyl (-OH) groups onto the aromatic ring. | Phenolic derivatives. |

| Cyclization | Intramolecular ring formation. | Heterocyclic compounds. |

| Oxidation | Reaction with photochemically generated reactive oxygen species. | Carbonyl compounds and other oxidation products. |

Note: This table is based on data from related acetanilide compounds and represents potential pathways for this compound.

The initial step in the photodegradation of many organic molecules is the absorption of a photon, leading to an excited state. This excited molecule can then undergo various photochemical transformations. For this compound, the presence of carbonyl and amide functional groups, as well as the aromatic ring, provides sites for photochemical activity. The UV absorption spectrum of the compound dictates the wavelengths of light that can initiate these degradation processes.

Biotransformation Pathways of this compound in Environmental Models (Focus on Chemical Changes and Reaction Mechanisms)

Biotransformation, or microbial degradation, is a primary mechanism for the removal of organic pollutants from the environment. For this compound, the key initial biotransformation step is the enzymatic hydrolysis of the amide bond. This reaction is catalyzed by amidase enzymes (also known as acylamidases) produced by various microorganisms. nih.govwikipedia.org

The hydrolysis of the amide linkage in this compound yields two primary metabolites: aniline (B41778) and acetoacetic acid. nih.gov

Reaction: CH₃C(O)CH₂C(O)NHC₆H₅ + H₂O → CH₃C(O)CH₂COOH + C₆H₅NH₂ (this compound + Water → Acetoacetic acid + Aniline)

This initial cleavage is a critical detoxification step, as it breaks down the parent compound into smaller, more readily biodegradable molecules. Acetoacetic acid is an intermediate in various metabolic pathways in microorganisms and can be further metabolized to acetyl-CoA, which enters the citric acid cycle for energy production. nih.govnih.gov

The fate of the aniline metabolite is of significant environmental interest. Under aerobic conditions, aniline is further biodegraded by a variety of bacteria. The primary pathway for aerobic aniline degradation involves an initial oxidation step catalyzed by aniline dioxygenase. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring to form catechol. nih.gov

Aniline Biodegradation Pathway:

Oxidative Deamination: Aniline is converted to catechol.

Ring Cleavage: The catechol ring is subsequently cleaved by either ortho or meta cleavage pathways, catalyzed by catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, respectively.

Further Metabolism: The resulting intermediates, such as cis,cis-muconic acid (from ortho cleavage) or 2-hydroxymuconic semialdehyde (from meta cleavage), are channeled into central metabolic pathways and ultimately mineralized to carbon dioxide and water. nih.gov

Table 2: Key Enzymes and Reactions in the Biotransformation of this compound

| Step | Reactant | Enzyme | Reaction Type | Product(s) |

| 1 | This compound | Amidase | Hydrolysis | Aniline and Acetoacetic acid |

| 2 | Aniline | Aniline Dioxygenase | Oxidation | Catechol |

| 3 | Catechol | Catechol Dioxygenase | Ring Cleavage | Aliphatic acids |

This table outlines the principal enzymatic steps in the aerobic degradation of this compound.

Fate and Transport Mechanisms in Aquatic and Soil Systems (Theoretical and Modeling Studies)

The environmental fate and transport of this compound are determined by its physicochemical properties and the characteristics of the surrounding environment. Theoretical and modeling studies are essential tools for predicting the distribution and persistence of chemicals in aquatic and soil systems. wiley.comresearchgate.net

In Soil Systems:

The mobility of this compound in soil is primarily governed by sorption and desorption processes. researchgate.netecetoc.org Sorption, the binding of the chemical to soil particles, reduces its concentration in the soil solution and limits its potential for leaching into groundwater. The extent of sorption is influenced by soil properties such as organic matter content, clay content, and pH. uq.edu.aunih.gov

Models used to describe the sorption of organic compounds in soil often utilize the soil organic carbon-water (B12546825) partitioning coefficient (Koc). This parameter relates the distribution of the chemical between the soil organic carbon and the soil water. Chemicals with high Koc values tend to be more strongly sorbed to soil and are less mobile.

Table 3: Factors Influencing the Fate and Transport of this compound in Soil

| Process | Key Factors | Impact on Fate and Transport |

| Sorption/Desorption | Soil organic matter, clay content, pH | Retards movement through the soil profile. |

| Volatility | Vapor pressure, temperature | Potential for atmospheric transport. |

| Leaching | Water solubility, sorption characteristics, rainfall | Movement into groundwater. |

| Runoff | Rainfall intensity, soil type, slope | Transport to surface water bodies. |

| Biodegradation | Microbial population, soil moisture, temperature | Primary degradation pathway in soil. |

This table summarizes the key processes and influencing factors for this compound in terrestrial environments.

In Aquatic Systems:

In aquatic environments, the fate of this compound is influenced by processes such as hydrolysis, photodegradation, and biodegradation. Its water solubility will determine its distribution in the water column. While generally considered stable to abiotic hydrolysis under typical environmental pH conditions, photodegradation can be a significant removal mechanism in sunlit surface waters.

Transport in aquatic systems is driven by water flow and can be modeled using hydrodynamic and water quality models. mdpi.commdpi.com These models simulate the advection and dispersion of the chemical within a water body. The partitioning of this compound between the water column and sediments is also a critical process, influenced by its hydrophobicity and the organic carbon content of the sediment.

Mathematical models that integrate these various fate and transport processes are used to predict the environmental concentrations of chemicals over time and space. These models are crucial for conducting environmental risk assessments and developing management strategies for chemical contaminants. goodreads.com

Future Directions and Emerging Research Avenues for Diacetyl Acetanilide

Integration with Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are rapidly transforming chemical research by accelerating discovery, optimizing processes, and predicting reaction outcomes geetauniversity.edu.in. These technologies can analyze vast chemical databases to identify patterns and correlations that may escape human intuition, leading to more efficient and selective reactions geetauniversity.edu.in.

For compounds like Diacetyl Acetanilide (B955), AI and ML could be instrumental in:

Synthetic Route Design: AI algorithms, such as large language models (LLMs) like BatGPT-Chem, can propose efficient and novel synthetic pathways for complex molecules, including derivatives of acetanilide, by analyzing extensive chemical reaction datasets like USPTO and Reaxys deepchem.ioarxiv.org. This could significantly reduce the time and cost associated with experimental trial-and-error in synthesizing Diacetyl Acetanilide or its derivatives deepchem.io.

Reaction Prediction and Optimization: ML models can be trained on experimental data to predict reaction yields, byproducts, and optimal reaction parameters (e.g., temperature, pressure, catalysts) for the synthesis of this compound geetauniversity.edu.in. This predictive modeling can help chemists design more efficient and selective reactions, minimizing waste and improving productivity geetauniversity.edu.injetir.org. For instance, AI-driven algorithms can optimize reaction conditions to enhance sustainability, potentially cutting energy consumption in chemical manufacturing jetir.org.

Property Prediction: AI can predict how structural modifications to this compound might affect its properties, such as stability or reactivity, without extensive laboratory synthesis and testing geetauniversity.edu.in. This in silico optimization can streamline the development of new derivatives with desired characteristics.

The application of AI/ML in the synthesis and study of this compound could lead to the discovery of novel, more efficient, and environmentally friendly production methods, as well as new derivatives with tailored properties for various applications.

Nanotechnology Applications Incorporating this compound Derivatives

Nanotechnology, the manipulation of matter on an atomic, molecular, and supramolecular scale, offers diverse applications across various scientific disciplines acs.org. While specific research on this compound in nanotechnology is not widely reported, the incorporation of acetanilide derivatives into nanomaterials presents intriguing possibilities.

Functional Nanomaterials: Acetanilide and its derivatives, including diacetylated forms, possess specific molecular structures that could be leveraged in the design of functional nanomaterials. For example, acetanilide has been shown to influence the formation and assembly of gold nanoparticles, suggesting its potential role in directing nanoparticle synthesis or creating self-assembled nanostructures science.gov. This compound derivatives could be explored as building blocks or surface modifiers for nanoparticles, nanowires, or thin films, imparting specific chemical or physical properties.

Smart Materials and Sensors: The molecular recognition capabilities or specific interaction profiles of certain acetanilide derivatives could be exploited in the development of "smart" materials or chemical sensors at the nanoscale. These materials could potentially respond to specific environmental stimuli or detect target analytes.

Catalysis at the Nanoscale: Given that diacetyl itself can act as an acylation reagent and photosensitizer researchgate.net, and the broader interest in green catalytic applications using nanoparticles science.gov, this compound derivatives could potentially be investigated as components of nanocatalysts, offering enhanced surface area and specific active sites for chemical transformations.

Future research could focus on synthesizing this compound derivatives with specific functionalities suitable for integration into nanoscale systems, exploring their self-assembly properties, and evaluating their performance in novel material applications.

Sustainable Chemistry Initiatives for this compound Research and Production

Sustainable chemistry, also known as green chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency pfizer.commdpi.comnih.gov. Applying these principles to the research and production of this compound is crucial for its responsible development.

Greener Synthetic Routes: Current research in sustainable chemistry emphasizes the development of cleaner synthetic methods, including the use of less hazardous reagents, solvents, and catalysts mdpi.com. For this compound, future research could focus on:

Solvent Selection: Exploring eco-friendly solvents (e.g., water, supercritical CO2, ionic liquids) or solvent-free conditions for its synthesis, moving away from traditional volatile organic compounds jetir.orgpfizer.com.

Catalyst Development: Investigating novel, highly efficient, and recyclable catalysts that reduce energy consumption and improve atom economy in the production process jetir.orgresearchgate.netnih.gov. This includes exploring heterogeneous catalysis or biocatalysis.

Process Intensification: Implementing continuous flow processes instead of traditional batch reactions, which can offer advantages in terms of safety, efficiency, and waste reduction pfizer.comwiley-vch.de.

Renewable Feedstocks: Research could explore the synthesis of this compound or its precursors from renewable biomass sources, aligning with the principle of using renewable feedstocks in green chemistry researchgate.net.

Waste Minimization and Circular Economy: Designing synthetic pathways for this compound that inherently prevent waste generation rather than treating it afterward pfizer.com. This includes maximizing atom economy and exploring opportunities for recycling byproducts or unreacted materials, contributing to a circular economy model mdpi.comresearchgate.net.

Energy Efficiency: Optimizing reaction conditions to minimize energy input, potentially by utilizing alternative energy sources or developing reactions that proceed efficiently at ambient temperatures jetir.orgpfizer.com.

By integrating sustainable chemistry principles from the outset of research and development, the production and application of this compound can be made more environmentally benign, contributing to a more sustainable chemical industry.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying diacetyl acetanilide in microbial fermentation systems?

- Methodological Approach : Use partial least squares regression (PLSR) models to correlate microbial community data (e.g., Illumina sequencing) with this compound concentrations. Include variables such as bacterial abundances (e.g., Acinetobacter, Pseudomonas) and environmental factors (e.g., moisture, total bacterial counts) to improve model accuracy . For analytical validation, consider developing gas chromatography-mass spectrometry (GC-MS) protocols, ensuring sensitivity comparable to diacetyl quantification standards (e.g., addressing lower limits of detection for related compounds like 2,3-pentanedione) .

Q. What factors influence this compound formation in yeast-based systems?